

# Application Notes and Protocols for the Kinase Inhibitor AT7519

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	C25H19Cl2N3O5	
Cat. No.:	B12628054	Get Quote

Disclaimer: The provided chemical formula, **C25H19Cl2N3O5**, does not correspond to any publicly documented kinase inhibitor in the searched scientific literature and chemical databases. The following information is provided for AT7519, a well-characterized small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), which is a dichloro-substituted compound and serves as a relevant example for the user's topic of interest. The molecular formula for AT7519 free base is C16H17Cl2N5O2.

### **Introduction to AT7519**

AT7519 is a potent, ATP-competitive small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and apoptosis.[3][4] Dysregulation of CDK activity is a common feature in many cancers, making them attractive targets for therapeutic intervention.[3] AT7519 has demonstrated significant anti-proliferative activity in a wide range of human tumor cell lines and has been evaluated in clinical trials for various cancers.[1][5][6]

These application notes provide an overview of the biochemical and cellular activity of AT7519, along with protocols for its use in common experimental assays.

# **Quantitative Data**

The inhibitory activity of AT7519 has been characterized against various kinases and cancer cell lines. The following tables summarize the key quantitative data.



Table 1: In Vitro Kinase Inhibitory Activity of AT7519

Kinase Target	IC50 (nM)	Assay Format
CDK1/cyclin B	210	Radiometric
CDK2/cyclin E	47	Radiometric
CDK3/cyclin E	>10,000	Not specified
CDK4/cyclin D1	100	ELISA
CDK5/p25	13	DELFIA
CDK6/cyclin D3	170	ELISA
CDK7/cyclin H/MAT1	>10,000	Not specified
CDK9/cyclin T1	<10	Radiometric
GSK3β	89	Radiometric

Data sourced from multiple references.[1][2][7]

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines



Cell Line	Cancer Type	IC50 (nM)
HCT116	Colon Carcinoma	82
HT29	Colorectal Adenocarcinoma	Not specified
A2780	Ovarian Carcinoma	350
MCF-7	Breast Adenocarcinoma	40
SW620	Colorectal Adenocarcinoma	940
MM.1S	Multiple Myeloma	500
U266	Multiple Myeloma	500
MYCN-amplified Neuroblastoma	Neuroblastoma	386 (median)
Non-MYCN-amplified Neuroblastoma	Neuroblastoma	1227 (median)

Data sourced from multiple references.[1][8][9]

# **Signaling Pathway**

AT7519 primarily targets CDKs, which are central regulators of the cell cycle. The diagram below illustrates the points of inhibition by AT7519 in the CDK signaling pathway.

AT7519 inhibits multiple CDKs, leading to cell cycle arrest and inhibition of transcription.

# **Experimental Protocols**

The following are representative protocols for evaluating the activity of AT7519.

# In Vitro Kinase Assay (Radiometric Filter Binding Format)

This protocol is a general method for assessing the inhibitory activity of AT7519 against a specific CDK.

Materials:



- Purified active CDK/cyclin enzyme
- Specific peptide substrate
- AT7519 (dissolved in DMSO)
- [y-32P]ATP or [y-33P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM MgCl<sub>2</sub>, 1 mM DTT, 1 mM EGTA, 0.02% Triton X-100)
- Phosphocellulose filter plates
- Wash buffer (e.g., 75 mM phosphoric acid)
- Scintillation counter and scintillant

#### Procedure:

- Prepare serial dilutions of AT7519 in kinase reaction buffer containing a final DMSO concentration of 2.5%.
- In a 96-well plate, add the diluted AT7519 or vehicle control (DMSO).
- Add the purified CDK/cyclin enzyme and the specific peptide substrate to each well.
- Initiate the kinase reaction by adding [y-32P]ATP or [y-33P]ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA, pH 8.0) or by spotting the reaction mixture onto the phosphocellulose filter plate.
- Wash the filter plate extensively with the wash buffer to remove unincorporated radiolabeled ATP.
- Dry the filter plate and add scintillant to each well.
- Measure the incorporated radioactivity using a scintillation counter.



 Calculate the percent inhibition for each AT7519 concentration and determine the IC50 value using a suitable data analysis software.

# **Cell Viability Assay (MTT Assay)**

This protocol is used to determine the anti-proliferative effect of AT7519 on cancer cell lines.[9]

#### Materials:

- Human cancer cell lines
- Complete cell culture medium
- AT7519 (dissolved in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of AT7519 in complete cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%).</li>
- Remove the old medium from the cells and add the medium containing different concentrations of AT7519 or vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.



- Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

## **Experimental Workflow**

The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like AT7519.

A typical workflow for the preclinical evaluation of a kinase inhibitor.

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